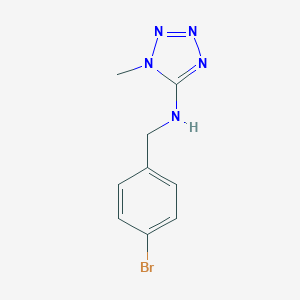
N-(4-bromobenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromobenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine is an organic compound that features a tetrazole ring substituted with a 4-bromobenzyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine typically involves the following steps:
Preparation of 4-bromobenzyl bromide: This can be achieved by bromination of 4-bromotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Formation of the tetrazole ring: The tetrazole ring can be synthesized by reacting sodium azide with an appropriate nitrile under acidic conditions.
Coupling reaction: The final step involves the nucleophilic substitution of the tetrazole ring with 4-bromobenzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(4-bromobenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The tetrazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base.
Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products
Substitution reactions: Products include various substituted benzyl derivatives depending on the nucleophile used.
Oxidation reactions: Products include oxidized forms of the tetrazole ring.
科学的研究の応用
N-(4-bromobenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological studies: It can be used to study the interactions of tetrazole derivatives with biological targets.
作用機序
The mechanism of action of N-(4-bromobenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The bromobenzyl group can enhance the compound’s binding affinity and specificity for certain targets .
類似化合物との比較
Similar Compounds
4-bromobenzyl bromide: A precursor in the synthesis of N-(4-bromobenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine.
1-methyl-1H-tetrazole: A simpler tetrazole derivative without the bromobenzyl group.
Uniqueness
This compound is unique due to the presence of both the tetrazole ring and the 4-bromobenzyl group, which confer specific chemical and biological properties that are not found in simpler tetrazole derivatives .
特性
分子式 |
C9H10BrN5 |
|---|---|
分子量 |
268.11g/mol |
IUPAC名 |
N-[(4-bromophenyl)methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C9H10BrN5/c1-15-9(12-13-14-15)11-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12,14) |
InChIキー |
CJLRJMCLIKGNHR-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC=C(C=C2)Br |
正規SMILES |
CN1C(=NN=N1)NCC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















